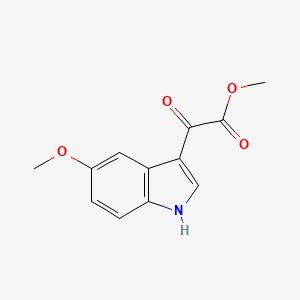

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

Vue d'ensemble

Description

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound, in particular, features a methoxy group at the 5-position of the indole ring and a methyl ester group at the 2-position, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

The synthesis of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For this specific compound, the starting materials would include 5-methoxyindole and an appropriate ester precursor. The reaction conditions often involve refluxing in methanol with an acid catalyst such as methanesulfonic acid .

Analyse Des Réactions Chimiques

Electrophilic Substitution

The methoxy group at position 5 activates the indole ring for electrophilic substitution, directing reactions to positions C3 and C4 due to resonance stabilization . Key reactions include:

-

Formylation/Acylation : Activation of the benzene ring enables reactions with aldehydes or acylating agents.

-

Halogenation : Electrophilic halogenation (e.g., bromination) occurs preferentially at C3/C4.

-

Nitration : Nitration reactions are feasible under controlled conditions.

Oxidative and Acid-Catalyzed Reactions

| Reaction Type | Description |

|---|---|

| Oxidative Dimerization | Indole rings undergo oxidative coupling to form dimers or fused structures |

| Acid-Catalyzed Additions | Reacts with α,β-unsaturated ketones or aldehydes to form novel intermediates |

Cycloaddition Reactions

While not explicitly demonstrated for the methoxy derivative, analogous chloro-substituted indole oxoacetates undergo [3+2] cycloadditions with nitrones to form spirocyclopropaneisoxazolidines, which rearrange into heterocyclic products like benzoindolizinones. This suggests potential for similar reactivity in methoxy derivatives under optimized conditions.

Oxime Formation

Reaction with hydroxylamine hydrochloride can yield isoxazolo[5,4-a]carbazole-3-carboxylates, highlighting the compound’s utility in heterocyclic synthesis.

Structural Comparisons

| Compound | Key Feature | Reactivity Implications |

|---|---|---|

| Methyl 2-(5-fluoro-... | Fluorine at C5 | Enhanced stability, altered substituent effects |

| Methyl 2-(5-chloro-... | Chlorine at C5 | Increased electrophilic substitution rates |

| Methyl 2-(6-methoxy-... | Methoxy at C6 | Shifted regioselectivity for reactions |

This comparison underscores how substituent position and nature influence reactivity.

Biological Activity Correlation

The compound’s reactivity is intrinsically tied to its biological activity. For example, methoxy activation enhances interactions with targets like GSK-3β , a kinase implicated in neuroprotection and cancer pathways .

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Research indicates that methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate exhibits significant antitumor properties, particularly against solid tumors such as colorectal and lung cancers. The compound's efficacy is attributed to its interaction with specific molecular targets involved in cancer pathways, including kinases that play a role in cell proliferation and survival. Studies have demonstrated its cytotoxic effects on various human tumor cell lines, suggesting potential as a therapeutic agent in oncology .

Mechanism of Action

The compound's mechanism involves binding to enzymes and receptors that regulate critical biochemical pathways. Interaction studies have shown that it can inhibit certain kinases associated with tumor growth, thereby providing insights into its anticancer potential.

Agricultural Applications

Pesticide Development

this compound has been investigated for its potential use in agrochemicals. Its derivatives are explored for effectiveness against plant pathogens and pests, contributing to the development of environmentally friendly pesticides. The compound’s ability to resist plant viruses positions it as a candidate for enhancing crop protection strategies.

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as an important intermediate in the synthesis of various organic compounds. The Fischer indole synthesis method is commonly employed to produce this compound from 5-methoxyindole and oxoacetic acid derivatives . Its unique electronic and steric properties make it a valuable building block in organic chemistry.

Comparative Analysis with Other Indole Derivatives

To better understand the uniqueness of this compound, a comparative analysis with other indole derivatives is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(5-fluoro-1H-indol-3-YL)-2-oxoacetate | Fluorine atom at position 5 | Alters biological activity and chemical reactivity |

| Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate | Chlorine atom at position 5 | Enhances electrophilic substitution reactions |

| Methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate | Methoxy at position 6 | Different position affects reactivity and biological activity |

| Methyl 4,7-dimethoxyindole -2-carboxylate | Two methoxy groups at different positions | Enhanced solubility and reactivity due to multiple substituents |

Case Studies and Experimental Findings

Several studies have documented the synthesis and application of this compound:

- Antitumor Efficacy Study : In vitro assays demonstrated the cytotoxic effects of this compound on colorectal cancer cell lines (HT29) using the MTT assay methodology. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .

- Agricultural Field Trials : Field trials assessing the efficacy of this compound as a pesticide showed promising results against common agricultural pests, suggesting its viability as an eco-friendly alternative to synthetic pesticides .

Mécanisme D'action

The mechanism of action of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit cyclooxygenase enzymes, reducing inflammation and pain . The methoxy group at the 5-position enhances its binding affinity and specificity for certain targets.

Comparaison Avec Des Composés Similaires

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate can be compared with other indole derivatives such as:

Methyl 2-(5-fluoro-1H-indol-3-YL)-2-oxoacetate: This compound has a fluorine atom instead of a methoxy group, which can alter its biological activity and chemical reactivity.

Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate: The presence of a chlorine atom can enhance its electrophilic substitution reactions and modify its pharmacological properties.

Methyl 2-(5-bromo-1H-indol-3-YL)-2-oxoacetate: Bromine substitution can increase the compound’s reactivity towards nucleophiles and affect its biological activity.

This compound stands out due to its methoxy group, which provides unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Activité Biologique

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a compound derived from 5-methoxyindole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies.

This compound is synthesized through a series of reactions involving 5-methoxyindole. The process typically includes acylation and esterification reactions, leading to the formation of this indole derivative. The molecular formula of the compound is with a molecular weight of 233.22 g/mol .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics. The minimal inhibitory concentration (MIC) values suggest that this compound can inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Antiviral Activity

Moreover, research has highlighted its potential as an antiviral agent. The compound has shown promising results in resisting plant viruses, which opens avenues for agricultural applications . This antiviral property may be attributed to its structural similarity to other known antiviral compounds.

Antitumor Activity

The compound's antitumor properties have also been explored. Studies indicate that derivatives of indole compounds, including this compound, possess cytotoxic effects against various cancer cell lines. This activity is particularly noted in solid tumors like colorectal cancer .

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and tumor proliferation. The indole structure is known for its role in modulating various biological pathways, which may include apoptosis induction in cancer cells and inhibition of bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate?

The compound is typically synthesized via condensation reactions involving substituted indole derivatives and oxoacetate esters. For example, analogous fluoro-substituted derivatives are prepared by reacting 5-fluoroindole with methyl oxalyl chloride under controlled conditions, followed by crystallization via slow evaporation from methanol/water mixtures . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to achieving high yields, as competing side reactions (e.g., over-oxidation) may occur.

Q. What spectroscopic techniques are used to characterize this compound?

Key characterization methods include:

- 1H/13C NMR : To confirm the indole ring substitution pattern and ester functionality.

- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N–H vibrations (~3400 cm⁻¹) .

- X-ray Crystallography : For unambiguous structural determination. SHELXL is widely used for refining crystallographic data, particularly for small molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical spectra (e.g., unexpected coupling patterns in NMR) may arise due to dynamic effects (e.g., tautomerism) or crystal packing distortions. Cross-validation with computational methods (DFT calculations for NMR chemical shifts) and comparative analysis with structurally similar derivatives (e.g., fluoro or chloro analogs) are recommended . For crystallographic ambiguities, high-resolution data collection and SHELX refinement with restraints for disordered atoms can improve accuracy .

Q. What strategies optimize reaction yields for derivatives of this compound in drug discovery?

Yield optimization often involves:

- Substituent Tuning : Electron-donating groups (e.g., methoxy) on the indole ring enhance stability during synthesis .

- Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) to activate oxoacetate intermediates .

- Purification Techniques : Gradient column chromatography or recrystallization from aprotic solvents (e.g., DCM/hexane) to isolate high-purity products .

Q. How can mechanistic studies clarify the biological activity of this compound?

Mechanistic insights are gained through:

- Enzymatic Assays : Testing inhibition of target enzymes (e.g., kinases) using fluorogenic substrates.

- Molecular Docking : Computational modeling to predict binding interactions with active sites, guided by structural analogs with known neuroprotective or anti-proliferative profiles .

- Metabolic Stability Studies : LC-MS analysis of plasma stability to assess pharmacokinetic properties .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization challenges include:

- Polymorphism : Multiple crystal forms due to flexible ester groups. Controlled evaporation rates and solvent selection (e.g., methanol/water) reduce variability .

- Twinning : Common in indole derivatives. Data collection at low temperature (e.g., 100 K) and SHELXD for twin refinement improve data quality .

Q. How should researchers handle safety concerns during synthesis and handling?

- Toxicity Mitigation : Use fume hoods and PPE due to potential irritancy (similar to methyl oxoacetate analogs) .

- Waste Disposal : Neutralization of acidic byproducts before disposal to comply with environmental regulations .

Q. Methodological Resources

Propriétés

IUPAC Name |

methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-13-10)11(14)12(15)17-2/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDBGLFLFVDKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619864 | |

| Record name | Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99988-56-4 | |

| Record name | Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.